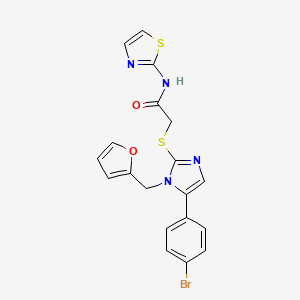

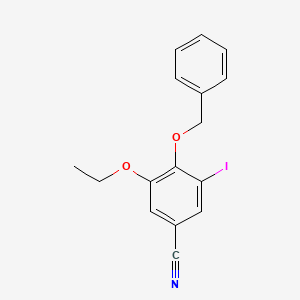

![molecular formula C12H16BrNO3 B2514665 2-(4-溴苯基)-2-[(2-甲氧基乙基)氨基]乙酸甲酯 CAS No. 1334145-98-0](/img/structure/B2514665.png)

2-(4-溴苯基)-2-[(2-甲氧基乙基)氨基]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of related heterocyclic systems using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate has been reported . Additionally, the regioselective bromination of 4-methoxyphenylacetic acid to yield 2-(3-Bromo-4-methoxyphenyl)acetic acid has been achieved, which shares a bromophenyl and methoxy component with the compound of interest . Furthermore, the synthesis and characterization of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, which includes a methoxy and aminoacetate group, have been explored .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters, as seen in the preparation of various heterocyclic systems . The regioselective bromination technique used to synthesize 2-(3-Bromo-4-methoxyphenyl)acetic acid could potentially be adapted for the synthesis of the compound , considering the structural similarities . The N-alkylation strategy employed in the synthesis of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate might also be relevant for constructing the aminoacetate portion of the target molecule .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, reveals that the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This information could be useful in predicting the molecular conformation of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate, as the presence of similar substituents may lead to comparable structural characteristics.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the removal of protecting groups and the formation of heterocyclic structures . The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents, as observed in 2-(3-Bromo-4-methoxyphenyl)acetic acid, are likely to influence the reactivity and chemical behavior of the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate are not directly reported, the properties of structurally related compounds can provide insights. For example, the strong hydrogen-bonded dimers observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggest that similar intermolecular interactions may be present in the compound of interest . The antibacterial activity demonstrated by Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate indicates potential biological relevance for the compound .

科学研究应用

合成和化学性质

- 2-(4-烯丙基-2-甲氧基苯氧基)乙酸甲酯与金刚烷-2-胺和(金刚烷-1-基)甲胺在丁醇中反应,生成目标酰胺和对氨解稳定的相应酸丁酯,展示了其在复杂化学合成中的反应性 (Novakov 等,2017).

抗原生动物特性

- 双阳离子咪唑并[1,2-a]吡啶和5,6,7,8-四氢-咪唑并[1,2-a]吡啶表现出显着的抗原生动物活性,表明2-(4-溴苯基)-2-[(2-甲氧基乙基)氨基]乙酸甲酯衍生物在对抗原生动物感染中具有潜在用途 (Ismail 等,2004).

改进的合成工艺

- 优化了乙基 Z 2 甲氧基亚氨基 2 (2 氨基噻唑 4 基) 乙酸的合成,简化了操作程序,降低了生产成本。这突出了工业相关性和提高相关化合物合成效率的可能性 (Jing,2003).

抗氧化和抗菌特性

- 来自红藻 Rhodomela confervoides 的溴苯酚衍生物在结构上与 2-(4-溴苯基)-2-[(2-甲氧基乙基)氨基]乙酸甲酯相关,已对其抗氧化和抗菌特性进行了研究,表明了潜在的药用价值 (Zhao 等,2004), (Li 等,2011).

药理学潜力

- 已经研究了各种衍生物,包括具有不同取代基的 α-氨基膦酸酯,以了解其潜在的药理活性,包括降压 α-阻断活性,表明 2-(4-溴苯基)-2-[(2-甲氧基乙基)氨基]乙酸甲酯相关化合物的多功能性和潜在药用价值 (Abdel-Wahab 等,2008).

作用机制

The mechanism of action of this compound is not specified in the available sources.

安全和危害

属性

IUPAC Name |

methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSYKZARMNMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(C1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

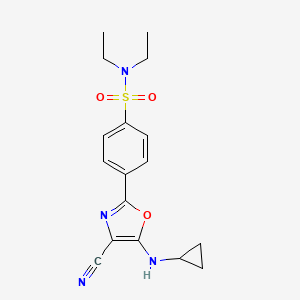

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

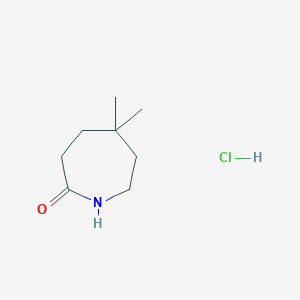

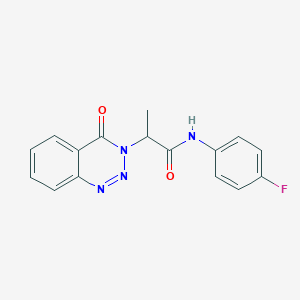

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

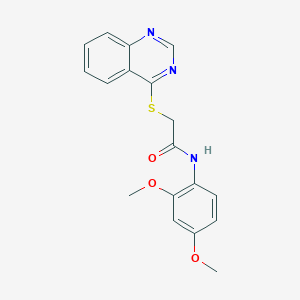

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)

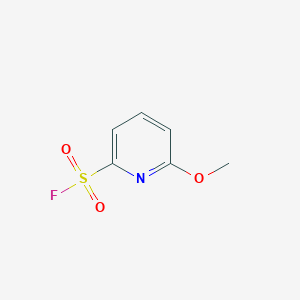

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)